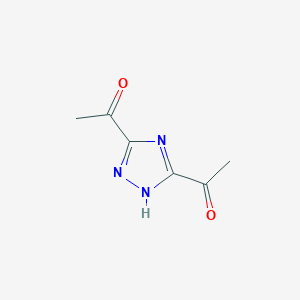

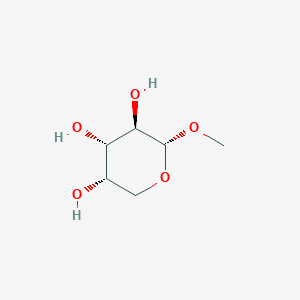

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol

Vue d'ensemble

Description

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, also known as 2-methoxy-3,4,5-trihydroxytetrahydrofuran, is a natural compound found in various plant species. It has gained attention in recent years due to its potential applications in the pharmaceutical and biomedical fields.

Applications De Recherche Scientifique

Role in Biotechnology

Methyl α-L-Arabinopyranoside plays a significant role in biotechnology. It is involved in the degradation of lignocelluloses, a complex plant biomass. The compound acts synergistically with other enzymes to break down hemicelluloses and pectins, which are key components of lignocelluloses . This process is crucial in many biotechnological applications, including the wine industry, clarification of fruit juices, digestion enhancement of animal feedstuffs, and as a natural improver for bread .

Anti-Inflammatory Properties

Scientific research has revealed that Methyl α-L-Arabinopyranoside displays anti-inflammatory properties . Although the precise mechanism of action remains incompletely understood, it is suggested that it exerts its effects through the inhibition of inflammatory mediators .

Antioxidant Effects

Methyl α-L-Arabinopyranoside also exhibits antioxidant effects . It is believed to exert these effects through the activation of antioxidant enzymes . This property makes it a potential candidate for the development of antioxidant therapies.

Antitumor Effects

The compound has been found to have antitumor effects . This suggests its potential use in the development of new cancer therapies .

Role in Pulp and Paper Industry

The action of Methyl α-L-Arabinopyranoside alone or in combination with other lignocellulose-degrading enzymes represents a promising biotechnological tool as alternatives to some of the existing chemical technologies such as chlorination in the pulp and paper industry .

Bioethanol Production

Methyl α-L-Arabinopyranoside could be used in the pretreatment of lignocelluloses for bioethanol production . This is a significant application considering the increasing demand for renewable energy sources.

Mécanisme D'action

Methyl α-L-Arabinopyranoside, also known as Methyl alpha-L-arabinopyranoside, (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, or AC1NSYO7, is a naturally occurring compound present in a variety of plant species . This compound has been found to display diverse biological activities, encompassing anti-inflammatory, antioxidant, and antitumor effects .

Target of Action

It is known to exert its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes .

Mode of Action

Methyl α-L-Arabinopyranoside interacts with its targets, leading to the inhibition of inflammatory mediators and the activation of antioxidant enzymes . This dual action can lead to a decrease in inflammation and an increase in the body’s natural defenses against oxidative stress .

Biochemical Pathways

Methyl α-L-Arabinopyranoside affects several biochemical pathways. It is involved in the de novo synthesis of L-Ara, L-Ara interconversion, and the assembly and recycling of L-Ara-containing cell wall polymers and proteins . It also plays a role in the degradation of lignocelluloses, acting synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

Pharmacokinetics

Its molecular weight of 16416 Da suggests that it may be readily absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of Methyl α-L-Arabinopyranoside’s action include the inhibition of inflammatory mediators, leading to a decrease in inflammation, and the activation of antioxidant enzymes, leading to an increase in the body’s natural defenses against oxidative stress .

Action Environment

The action, efficacy, and stability of Methyl α-L-Arabinopyranoside can be influenced by various environmental factors. For instance, its action as an accessory enzyme in the degradation of lignocelluloses represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415764 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

CAS RN |

3945-28-6 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of methyl α-L-arabinopyranoside?

A1: The molecular formula of methyl α-L-arabinopyranoside is C6H12O5. Its molecular weight is 164.16 g/mol.

Q2: What spectroscopic data is available for characterizing methyl α-L-arabinopyranoside?

A2: Researchers commonly utilize NMR spectroscopy for characterizing this compound. Studies have employed both 1H NMR and 13C NMR to identify and assign resonances for the different atoms in the molecule, including the methyl groups and the ring protons. [, , , , ]

Q3: What is known about the conformational preferences of methyl α-L-arabinopyranoside in solution?

A3: NMR studies in various solvents (CDCl3, pyridine, and dioxane) indicate that the conformational equilibrium generally favors the 4C1 chair conformation for methyl α-L-arabinopyranoside, except for 2-substituted derivatives in CDCl3. Intramolecular hydrogen bonding and stereoelectronic effects, including the anomeric effect, influence these conformational preferences. [, ]

Q4: Has the crystal structure of methyl α-L-arabinopyranoside been determined?

A4: Yes, the crystal structures of both the α and β anomers of methyl L-arabinopyranoside have been determined. These studies provide valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. [, ]

Q5: How does the presence of methyl α-L-arabinopyranoside impact epoxide migration?

A5: Studies on the equilibration of methyl 2,3-anhydro-α-D-lyxopyranoside and methyl 3,4-anhydro-α-D-arabinopyranoside, derived from methyl α-D-xylopyranoside, have shown that the anhydroarabinoside, structurally related to methyl α-L-arabinopyranoside, predominates at equilibrium. This observation suggests an influence of the arabino configuration on epoxide migration. []

Q6: Can methyl α-L-arabinopyranoside be used as a starting material for synthesizing other compounds?

A6: Absolutely. Several research papers highlight its use in synthetic transformations. For example, it serves as a precursor for generating methyl 4-amino-4-deoxy-β-L-arabinopyranoside, a sugar found in lipopolysaccharides of certain Salmonella mutants. Additionally, it can be used to synthesize various derivatives, including methyl 2,4-di-O-methyl-β-L-arabinopyranoside, and L-arabinopyranosyl biosides. [, , ]

Q7: What are the applications of methyl α-L-arabinopyranoside in analytical chemistry?

A7: Methyl β-L-arabinopyranoside, a closely related isomer, has proven valuable as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)